molecular formula C21H17ClN2O3 B2884252 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole CAS No. 1797798-92-5

1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2884252
CAS No.: 1797798-92-5
M. Wt: 380.83
InChI Key: JCVJYBIGBLHHJO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole core substituted with a chlorobenzoyl group, a furan ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative. The chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, while the furan and methoxyphenyl groups can be added through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form a furan-2-one derivative.

  • Reduction: The pyrazole core can be reduced to form a pyrazoline derivative.

  • Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like phenols and amines can be used in substitution reactions, often in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Furan-2-one derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Substituted chlorobenzoyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

  • Medicine: The compound may be investigated for its pharmacological effects, including its interaction with biological targets and pathways.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Chlorobenzoyl chloride

  • Furan derivatives

  • Pyrazole derivatives

  • Methoxyphenyl compounds

Uniqueness: 1-(2-Chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and development.

Properties

IUPAC Name

(2-chlorophenyl)-[5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-26-15-7-4-6-14(12-15)19-13-18(20-10-5-11-27-20)23-24(19)21(25)16-8-2-3-9-17(16)22/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJYBIGBLHHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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